4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, an amino group, and a difluoroethyl substituent
Preparation Methods
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethyl halide in the presence of a base.
Amination and carboxamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as thiols or amines can replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide include:
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: This compound has a methoxypropyl group instead of an ethyl group, which can affect its solubility and reactivity.
4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide: The presence of a furylmethyl group can influence the compound’s electronic properties and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-2-20(10-6-4-3-5-7-10)14(21)13-11(17)8-19(18-13)9-12(15)16/h3-8,12H,2,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZJOSMHMECAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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